2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide is mentioned in the context of pharmaceutical combinations for potential treatment of proliferative diseases. Specifically, it is listed among a group of kinase inhibitors, particularly targeting Bcr-Abl, Flt-3, FAK, and RAF. This suggests its potential relevance in cancer research and related fields.
The primary research application mentioned for 2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide is in the potential development of pharmaceutical combinations for treating proliferative diseases. It is suggested as a possible component in combination therapies alongside other selective or non-selective JAK kinase inhibitors.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1